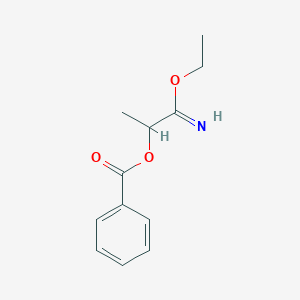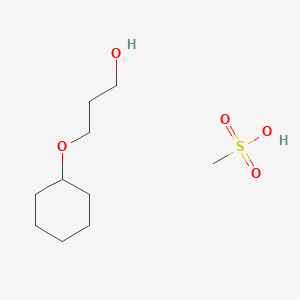
3-Cyclohexyloxypropan-1-ol;methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexyloxypropan-1-ol;methanesulfonic acid is a compound that combines the properties of both 3-Cyclohexyloxypropan-1-ol and methanesulfonic acid 3-Cyclohexyloxypropan-1-ol is an organic compound with a cyclohexyl group attached to a propanol backbone, while methanesulfonic acid is a strong acid commonly used in organic synthesis and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyloxypropan-1-ol can be achieved through the reaction of cyclohexanol with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Methanesulfonic acid can be synthesized through the direct sulfonation of methane using an electrochemical reactor. This method involves the use of oleum and methane, with the reaction proceeding at elevated pressure and moderate temperature. The highest concentration of methanesulfonic acid is achieved with a stepped electric current program at 70°C and 90 bar methane pressure .
Industrial Production Methods
Industrial production of methanesulfonic acid involves the oxidation of dimethylsulfide using chlorine, followed by extraction and purification. This process is used by companies such as Arkema to produce high-purity methanesulfonic acid .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclohexyloxypropan-1-ol;methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The alcohol group in 3-Cyclohexyloxypropan-1-ol can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or alkane.
Substitution: The methanesulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions include cyclohexyl ketones, cyclohexyl carboxylic acids, and various substituted derivatives of 3-Cyclohexyloxypropan-1-ol.
Wissenschaftliche Forschungsanwendungen
3-Cyclohexyloxypropan-1-ol;methanesulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and ethers.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Wirkmechanismus
The mechanism of action of 3-Cyclohexyloxypropan-1-ol;methanesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonic acid group acts as a strong acid, facilitating protonation and activation of substrates in various chemical reactions. The cyclohexyloxypropan-1-ol moiety can interact with hydrophobic regions of proteins and membranes, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanol: A similar compound with a cyclohexyl group attached to an alcohol.
Propan-1-ol: A simple alcohol with a three-carbon backbone.
Methanesulfonic acid: A strong acid used in various industrial applications.
Uniqueness
3-Cyclohexyloxypropan-1-ol;methanesulfonic acid is unique due to the combination of the cyclohexyloxypropan-1-ol moiety and the methanesulfonic acid group. This combination imparts both hydrophobic and acidic properties, making it useful in a wide range of applications.
Eigenschaften
CAS-Nummer |
823226-18-2 |
|---|---|
Molekularformel |
C10H22O5S |
Molekulargewicht |
254.35 g/mol |
IUPAC-Name |
3-cyclohexyloxypropan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C9H18O2.CH4O3S/c10-7-4-8-11-9-5-2-1-3-6-9;1-5(2,3)4/h9-10H,1-8H2;1H3,(H,2,3,4) |
InChI-Schlüssel |
MHOZXASSSMFWAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.C1CCC(CC1)OCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Amino-1-[(4-fluorophenyl)methyl]piperidine-4-carbonitrile](/img/structure/B14211445.png)
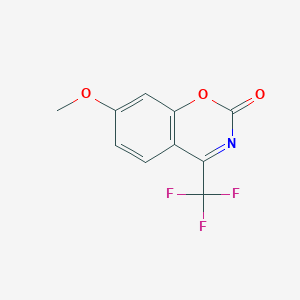
![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)tellanyl]trisilane](/img/structure/B14211460.png)
![4-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14211476.png)
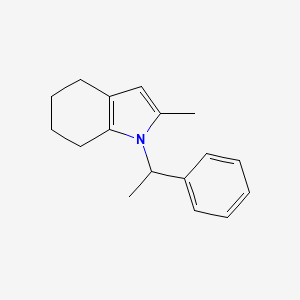
![1H-Indole, 5-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14211488.png)

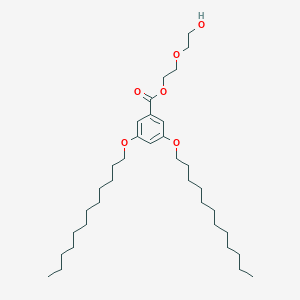
![1-[2-Methyl-6-[(4-methylphenyl)carbamoylamino]phenyl]-3-(4-methylphenyl)urea](/img/structure/B14211508.png)
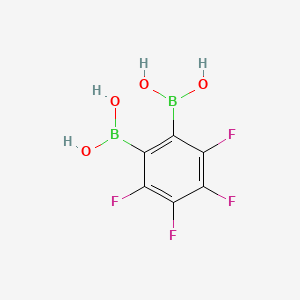
![7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate](/img/structure/B14211527.png)
